Enantiomeric Integrity vs. Racemic Mixture: Impact on Downstream Chiral Purity
The (1R,4R) enantiomer ensures stereochemical fidelity in subsequent reactions, a requirement for pharmaceutical intermediates where the opposite enantiomer may be inactive or toxic. The racemic mixture (CAS 198835-06-2) would require costly chiral resolution or asymmetric synthesis steps later. While the exact enantiomeric excess (e.e.) of the commercial (1R,4R) compound is not always publicly specified, vendor specifications for the (1R,4R) enantiomer typically guarantee ≥97% chemical purity , and the price premium over the racemate (1 g at ~$350 vs. ~$50–100 for the racemate) reflects the added value of enantiopurity .
| Evidence Dimension | Chemical purity and enantiomeric identity |
|---|---|
| Target Compound Data | ≥97% chemical purity (achiral HPLC); single enantiomer (1R,4R) by specification |
| Comparator Or Baseline | Racemic tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2), commonly offered at ≥95% purity |
| Quantified Difference | Price differential ~3–7×; enantiopure vs. racemic |
| Conditions | Commercial sourcing data (Aladdin, CymitQuimica, ChemScene) |
Why This Matters
For procurement in medicinal chemistry, using the single enantiomer eliminates the need for subsequent chiral separation, reducing step count and cost of goods in the overall synthetic route.
